molecular formula C23H31FO6 B1233959 [2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No. B1233959
M. Wt: 422.5 g/mol
InChI Key: SYWHXTATXSMDSB-XNAQHQLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fludrocortisone Acetate is the acetate salt of a synthetic fluorinated corticosteroid with antiinflammatory and antiallergic activities. As a glucocorticoid-receptor agonist, fludrocortisone binds to cytoplasmic receptors, translocates to the nucleus, and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2 (PLA2). Inhibition of PLA2 activity prevents the release of arachidonic acid, a precursor of eicosanoids such as prostaglandins and leukotrienes;  eicosanoids are important mediators in the pro-inflammatory response mechanism. As a mineralocorticoid-receptor agonist, this agent stimulates Na+ reabsorption and water retention and K+ and H+ secretion in the distal tubules and collecting ducts of the kidney.

Scientific Research Applications

Crystal Structure Analysis

  • Prednisolone acetate, a variant of the molecule , has been studied for its crystal structure using the classical independent atom model (IAM) and a transferred multipolar atom model. This research aids in understanding the drug molecule's mode of action (Shahid et al., 2017).
  • Other related compounds, such as Betamethasone-21-pentanoate methanol solvate and Triamcinolone acetonide acetate, have been analyzed for their crystal structures to comprehend molecular interactions, including hydrogen bonding, which plays a role in their biological activity (Suitchmezian et al., 2007), (Lu et al., 2011).

Biological Activities and Applications

  • Certain derivatives of the molecule, such as androsterone derivatives, exhibit potential as inhibitors of androgen biosynthesis, which could have implications in prostate cancer treatment (Djigoué et al., 2012).
  • Compounds like 17βH-Periplogenin, which share structural similarities, have been isolated from traditional herbal medicines and display potential anti-inflammatory actions. Such studies contribute to understanding the medicinal properties of structurally similar compounds (Zhang et al., 2012).
  • Synthesis of liver X receptor agonists from hydeoxycholic acid, which bears resemblance to the compound , provides insights into the development of cholesterol metabolism regulators (Ching, 2013).

Synthesis and Chemical Properties

  • The synthesis of Fluorinated Dialkyl 1‐Aryl‐4‐alkoxy‐5‐oxo‐2,5‐dihydro‐1H‐pyrrole‐2,3‐dicarboxylates showcases the chemical properties and potential applications in various fields, like pharmaceuticals (Yavari et al., 2005).

properties

Product Name

[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Molecular Formula

C23H31FO6

Molecular Weight

422.5 g/mol

IUPAC Name

[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17?,18-,20?,21?,22-,23-/m0/s1

InChI Key

SYWHXTATXSMDSB-XNAQHQLUSA-N

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2C1(C[C@@H]([C@]3(C2CCC4=CC(=O)CCC43C)F)O)C)O

SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 2
[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 3
[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 4
[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 5
[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Reactant of Route 6
[2-[(9R,11S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

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